An In-depth Technical Guide to 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
An In-depth Technical Guide to 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS Number: 1181826-14-1 Molecular Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol
Authored by: A Senior Application Scientist
Disclaimer: Publicly available experimental data for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is limited. This guide synthesizes known information for this compound with established principles and data from structurally related tetrahydroindazole analogs to provide a comprehensive technical overview for research and development purposes. All inferred properties and protocols should be validated experimentally.
Introduction and Scientific Context
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound featuring a bicyclic indazole core, partially saturated in the carbocyclic ring. The indazole scaffold, a fusion of pyrazole and benzene rings, is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[2][3][4] The tetrahydro- H-indazole core maintains the key hydrogen-bonding features of the pyrazole ring while introducing a three-dimensional character through the saturated cyclohexane ring. This specific molecule is further functionalized with a tert-butyl group at the N1 position and an amine at the C4 position, suggesting its potential as a key intermediate or a final active pharmaceutical ingredient (API) in drug discovery programs. The tert-butyl group can enhance metabolic stability and cell permeability, while the primary amine at C4 offers a reactive handle for further chemical modification or a key pharmacophoric feature for target engagement.
Physicochemical and Structural Properties
While experimental data is scarce, a combination of supplier information and computational predictions allows for an initial characterization of the molecule.
Predicted and Known Properties
| Property | Value/Information | Source |
| CAS Number | 1181826-14-1 | Thoreauchem |
| Molecular Formula | C₁₁H₁₉N₃ | Thoreauchem |
| Molecular Weight | 193.29 | PubChemLite |
| Predicted XlogP | 0.8 | PubChemLite |
| Monoisotopic Mass | 193.1579 Da | PubChemLite |
| Predicted CCS ([M+H]⁺) | 147.1 Ų | PubChemLite |
| Appearance | Likely an oil or low-melting solid | Inferred from similar compounds[4] |
| Tautomerism | The 1H-indazole is the thermodynamically favored tautomer over the 2H form.[1][5] | Inferred from literature |
Structural and Tautomeric Considerations
The indazole ring system can exist in two tautomeric forms: 1H- and 2H-indazole. For most derivatives, the 1H-tautomer is thermodynamically more stable and is the predominant form in solution.[1][5] The N1-substitution with a tert-butyl group in the target molecule locks it into the 1H-tautomer form. The cyclohexane ring of the tetrahydroindazole core typically adopts a chair or boat conformation, and the stereochemistry of the C4-amine (axial vs. equatorial) will significantly influence its reactivity and biological activity.
Synthesis and Chemical Reactivity
No specific synthesis for 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has been published. However, based on established methodologies for analogous compounds, a plausible and robust synthetic route can be proposed.[1][6]
Proposed Synthetic Pathway
The most common approach to the tetrahydroindazole core involves the condensation of a substituted hydrazine with a β-ketoester or a related cyclohexanone derivative.[3][5][7][8] A logical route to the target compound would proceed via a two-step sequence starting from 1,3-cyclohexanedione.
Figure 1: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the indazol-4-one intermediate.
Step 2: Synthesis of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
-
Dissolve the indazol-4-one intermediate (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with aqueous HCl and then basify with NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the target amine. Further purification may be achieved via chromatography.
Chemical Reactivity
-
N-Alkylation/Acylation: The primary amine at the C4 position is a nucleophilic center, readily undergoing reactions such as acylation, alkylation, and sulfonylation to generate a diverse library of derivatives.
-
Electrophilic Aromatic Substitution: The pyrazole ring of the indazole system can undergo electrophilic substitution, although the electron-donating nature of the fused ring system can lead to complex regiochemical outcomes.
Potential Pharmacological Profile and Applications
While the specific biological activity of 1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is not reported, the tetrahydroindazole scaffold is present in compounds targeting a variety of diseases.[3][9][10][11][12][13]
-
Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, with several approved as anti-cancer drugs (e.g., Axitinib, Pazopanib).[2] The tetrahydroindazole core could serve as a scaffold for inhibitors of kinases such as Interleukin-2 inducible T-cell kinase (ITK).[12]
-
Anti-inflammatory Activity: Tetrahydroindazole-5-carboxylic acids have demonstrated significant anti-inflammatory properties in preclinical models.[3][8]
-
Sigma Receptor Modulation: Tetrahydroindazole-based ligands have been developed as potent and selective modulators of sigma-1 and sigma-2 receptors, which are implicated in CNS disorders and cancer.[10]
-
Antituberculosis Activity: A novel class of tetrahydroindazole compounds has been identified as potent inhibitors of Mycobacterium tuberculosis.[3][13]
Figure 2: Hypothetical mechanism of action as a kinase inhibitor.
Analytical Methodologies
A comprehensive analytical workflow is essential for the unambiguous characterization and quality control of this compound.
Figure 3: General analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation.
-
¹H NMR: The spectrum would be complex. Key expected signals include:
-
A singlet integrating to 9 protons in the upfield region (~1.2-1.5 ppm) for the tert-butyl group.
-
A broad singlet for the two amine protons (NH₂), which may be exchangeable with D₂O.
-
A series of multiplets in the aliphatic region (~1.5-3.0 ppm) corresponding to the eight protons on the saturated cyclohexane ring.
-
A singlet or doublet in the aromatic region (~7.0-7.5 ppm) for the C3-H of the pyrazole ring.
-
-
¹³C NMR: The spectrum for the parent 4,5,6,7-tetrahydro-1H-indazole shows signals around 114.7, 120.3, 134.8 ppm for the pyrazole ring and 21.0, 23.0, 23.4, 25.1 ppm for the saturated ring. For the target compound, one would expect:
-
Signals for the four carbons of the tert-butyl group.
-
Four signals for the sp³-hybridized carbons of the cyclohexane ring, with the C4 carbon shifted downfield due to the attached amine.
-
Three signals for the sp²-hybridized carbons of the pyrazole ring.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the compound is expected to readily form the [M+H]⁺ ion at m/z 194.16.
-
High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental formula (C₁₁H₁₉N₃) by providing a highly accurate mass measurement.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of the tert-butyl group or ammonia from the protonated molecule.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. The following recommendations are based on the general hazards of heterocyclic amines.
| Hazard Category | Precautionary Measures |
| Health Hazards | Potentially harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or with a chemical fume hood. |
| Handling | Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure. |
Conclusion
1-tert-butyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a molecule of significant interest for drug discovery, leveraging the biologically validated indazole scaffold. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical, and the outlined analytical methods provide a clear path for structural verification. The diverse pharmacology of the tetrahydroindazole class suggests that this compound could be a valuable building block or lead candidate in programs targeting kinases, inflammatory pathways, or CNS receptors. As with any novel chemical entity, rigorous experimental validation of these inferred properties is a critical next step for any research or development endeavor.
References
A consolidated list of all sources cited in this guide can be found below.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
-
Selected examples of biologically active substituted indazoles. (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of new indazole derivatives. (2010). ARKIVOC. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2020). Bioorganic & Medicinal Chemistry. [Link]
-
Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. (2012). ResearchGate. [Link]
-
Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. (2015). Journal of Medicinal Chemistry. [Link]
- Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. (2010). Johns Hopkins University.
-
Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2019). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (1976). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2019). ResearchGate. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). ResearchGate. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ResearchGate. [Link]
-
An initial investigation of accuracy required for the identification of small molecules in complex samples using quantum chemical calculated NMR chemical shifts. (2019). OSTI.gov. [Link]
-
Therapeutic and synthetic approach towards indazole. (2016). Hilaris Publisher. [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). ACS Publications. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). MDPI. [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Native Mass Spectrometry‐Guided Screening Identifies Hit Fragments for HOP‐HSP90 PPI Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Synthesis and Characterization of N-Substituted [research.amanote.com]
- 6. mdpi.com [mdpi.com]
- 7. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. spectrabase.com [spectrabase.com]
- 13. scilit.com [scilit.com]
